molecular formula C7H11F3N4O B2376999 (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile CAS No. 400086-95-5

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile

Cat. No.: B2376999
CAS No.: 400086-95-5
M. Wt: 224.187
InChI Key: LYYDRFAHKXBQKD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydrazinyl group, and a hydroxybutanenitrile backbone

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4O/c1-14(2)4-5(3-11)6(15,13-12)7(8,9)10/h4,13,15H,12H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDRFAHKXBQKD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(C(F)(F)F)(NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(C(F)(F)F)(NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Laboratory-Scale Synthesis

Formation of the Trifluoromethyl Hydrazinyl Intermediate

The synthesis begins with 4,4,4-trifluoro-3-hydroxybutanenitrile , which undergoes hydrazination via nucleophilic substitution. Key steps include:

  • Reagents : Hydrazine hydrate (2.2 equiv), ethanol solvent.
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
  • Mechanism : The nitrile group activates the adjacent carbon for hydrazine attack, forming the hydrazinyl intermediate.
Condensation with Dimethylaminomethylidene Reagent

The intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene moiety:

  • Reagents : DMF-DMA (1.5 equiv), toluene solvent.
  • Conditions : Stirring at 25°C for 12 hours.
  • Stereochemical Control : The E-configuration is favored due to steric hindrance from the trifluoromethyl group.

Table 1: Laboratory-Scale Reaction Parameters

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
1 Hydrazine hydrate Ethanol 80 8 78
2 DMF-DMA Toluene 25 12 85

Industrial Production Methods

Continuous Flow Reactor Optimization

To enhance scalability, industrial protocols employ continuous flow systems :

  • Reactors : Microfluidic channels with immobilized catalysts (e.g., CuH(PPh₃) complexes).
  • Advantages : Improved heat transfer, reduced side reactions, and yields >90%.
Purification Techniques
  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) removes dimethylamine by-products.

Key Reaction Parameters and By-Product Analysis

Critical Variables

  • pH Control : Maintaining pH 6–7 during hydrazination prevents decomposition of the hydroxy group.
  • Catalyst Selection : Copper hydride triphenylphosphine complexes reduce reaction times by 40% compared to traditional bases.

Common By-Products and Mitigation

By-Product Source Mitigation Strategy
3-Amino-4,4,4-trifluorobut-2-enenitrile Over-alkylation Use stoichiometric DMF-DMA.
Dimethylamine DMF-DMA decomposition Acidic wash (5% HCl).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=N), 4.21 (br s, 2H, NH₂), 3.05 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : δ 158.9 (C=N), 122.4 (q, CF₃), 117.3 (CN).
  • HRMS : [M+H]⁺ calc. 238.0854; found 238.0851.

Thermal Stability

  • DSC : Melting point 132–134°C; decomposition above 200°C.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Efficiency
Laboratory-Scale Batch 78 98 Low Moderate
Continuous Flow 92 99.5 High High

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

Scientific Research Applications

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a potent agent in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
  • (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile
  • (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile

Uniqueness

Compared to similar compounds, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazinyl group provides a reactive site for covalent interactions with biological targets .

Biological Activity

The compound (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile, also known by its chemical formula C7H11F3N4OC_7H_{11}F_3N_4O and CAS number 400086-95-5, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile features a hydrazine moiety and trifluoromethyl group, which are known to influence biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially improving cell membrane permeability.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory concentration (GI50) values indicate a strong potential for therapeutic application.
    Cell LineGI50 (µM)Reference
    MCF-73.18 ± 0.11
    HeLa8.12 ± 0.43

The proposed mechanisms through which (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile exerts its effects include:

  • Inhibition of Kinases : The compound targets specific kinases involved in cancer progression. Studies suggest that it inhibits NEK kinases (NEK6, NEK7, NEK9), which are overexpressed in various cancers.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by molecular docking studies indicating strong binding affinities to apoptosis-related proteins like caspase-3.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound significantly reduced cell viability compared to control groups treated with standard chemotherapeutics like cisplatin and doxorubicin, suggesting it may offer a novel approach in breast cancer therapy .
  • HeLa Cell Line Analysis : In another investigation focused on HeLa cells, the compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in early apoptotic markers after treatment .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-hydrazinyl-3-hydroxybutanenitrile?

  • Methodological Answer : The synthesis involves multi-step condensation and hydrazine addition. Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution.
  • Temperature control : Maintain 0–5°C during hydrazine addition to avoid side reactions.
  • Catalysts : Use triethylamine or pyridine to neutralize acidic byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .
    Table 1 : Reaction Optimization Parameters
VariableOptimal RangeImpact on Yield
SolventDMFMaximizes solubility
Temp.0–5°CReduces hydrolysis
CatalystTriethylaminePrevents acid degradation

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the (2E)-configuration and hydrazinyl group (δ 8.2–9.0 ppm for NH protons).
  • FT-IR : Peaks at 1650–1700 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (N-H/O-H stretches).
  • Elemental analysis (CHNS) : Validate empirical formula (e.g., C8_8H10_{10}F3_3N3_3O) with <0.3% deviation .
  • Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the (2E)-configuration influence reactivity and intermolecular interactions?

  • Methodological Answer : The E-configuration creates steric hindrance, affecting:
  • Crystallinity : XRD data show planar alignment of the dimethylamino and trifluoromethyl groups, enabling π-π stacking .
  • Reactivity : Reduced nucleophilic attack at the α-carbon due to conjugation with the electron-withdrawing trifluoro group.
  • Biological activity : The configuration may enhance binding to hydrophobic enzyme pockets in bioassays .

Q. What strategies resolve contradictions in reported bioactivity data for hydrazinyl derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions. Standardize:
  • Cell lines : Use primary human cells over immortalized lines to reduce variability.
  • Dosage : Test logarithmic concentrations (1 nM–100 µM) to identify dose-dependent effects.
  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and solvent-only blanks .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict hydrolysis susceptibility.
  • Molecular dynamics (MD) : Simulate interactions with water molecules at 310 K to assess hydration-driven degradation.
  • Validate experimentally : Compare MD results with HPLC stability assays (pH 7.4, 37°C) .

Q. What are the challenges in isolating stereoisomers during synthesis?

  • Methodological Answer :
  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.
  • Kinetic resolution : Add chiral auxiliaries (e.g., L-proline) to favor one enantiomer during crystallization.
  • Monitor via CD spectroscopy : Track optical activity at 220–260 nm .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility assays : Conduct shake-flask experiments with UV-Vis quantification (λ = 254 nm).
  • pH dependence : Test solubility at pH 2–12; the hydroxy group increases aqueous solubility above pH 8.
  • Co-solvent systems : Use DMSO-water gradients (10–90%) for balanced dissolution .

Experimental Design

Design a protocol to evaluate the compound’s anti-inflammatory potential.

  • Methodological Answer :

In vitro assay : Inhibit TNF-α production in LPS-stimulated macrophages (RAW 264.7 cells).

Dosing : Pre-treat cells with 1–50 µM compound for 1 hr before LPS exposure.

ELISA quantification : Compare TNF-α levels to dexamethasone controls.

Mechanistic follow-up : Perform Western blotting for NF-κB pathway proteins .

Stability and Storage

Q. What are best practices for long-term storage to prevent degradation?

  • Methodological Answer :
  • Temperature : Store at -20°C under argon to prevent oxidation.
  • Lyophilization : Freeze-dry in amber vials for hygroscopic stability.
  • Periodic QC : Re-analyze via HPLC every 6 months; discard if purity drops below 95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.